ethyl 3-methyl-4-oxopent-2-enoate
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Overview
Description
It is a versatile intermediate in the synthesis of a wide range of organic compounds and plays a significant role in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide . The reaction proceeds as follows:
CH3COCH3+2CH3COOEt→CH3COCH2COOEt+EtOH
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 3-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Acetoacetic acid.
Reduction: 3-hydroxybutanoate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxopent-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antipyretic properties.
Industry: It is used in the production of dyes, pigments, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its conversion to enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxopent-2-enoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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